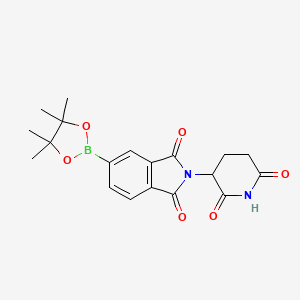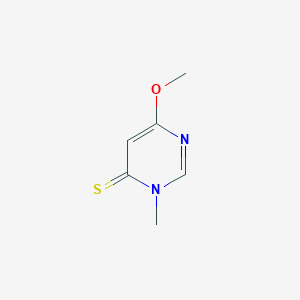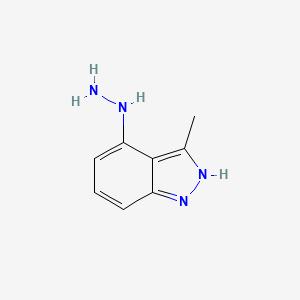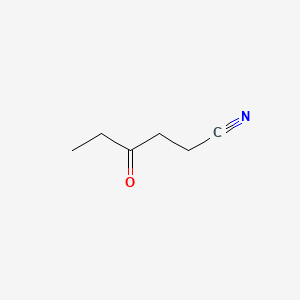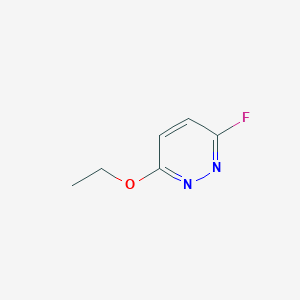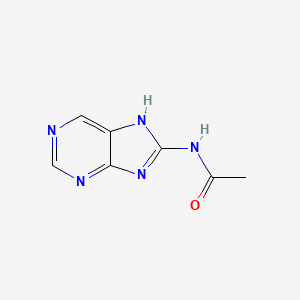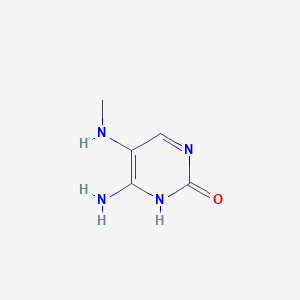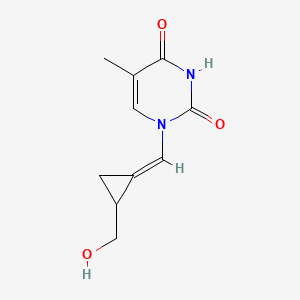![molecular formula C13H24N2O4S B13115437 tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a thiazine ring fused with an azepine ring, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Formation of the Azepine Ring: The next step involves the formation of the azepine ring through a nucleophilic substitution reaction. This can be achieved by reacting the thiazine intermediate with a suitable halogenated compound under basic conditions.
Introduction of the tert-Butyl Group: The final step involves the introduction of the tert-butyl group through an esterification reaction. This can be achieved by reacting the azepine intermediate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: The compound can be reduced to form thiols or amines, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used as a probe to study biological processes. Its ability to interact with biological molecules makes it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications. Its ability to interact with biological targets makes it a potential candidate for drug development.
Industry: The compound can be used in the development of new materials. Its unique structure makes it useful for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate: This compound is similar in structure but lacks the 1,1-dioxide group.
tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-sulfone: This compound is similar in structure but has a sulfone group instead of the 1,1-dioxide group.
Uniqueness
The presence of the 1,1-dioxide group in tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide makes it unique compared to similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C13H24N2O4S |
|---|---|
Molekulargewicht |
304.41 g/mol |
IUPAC-Name |
tert-butyl (4aS,9aR)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate |
InChI |
InChI=1S/C13H24N2O4S/c1-13(2,3)19-12(16)15-7-4-10-11(5-8-15)20(17,18)9-6-14-10/h10-11,14H,4-9H2,1-3H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
MHOOPRKAHUGKAY-WDEREUQCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](CC1)S(=O)(=O)CCN2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2C(CC1)S(=O)(=O)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



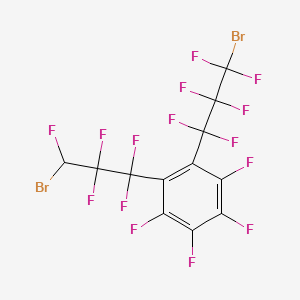
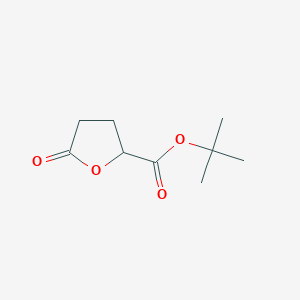
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)

